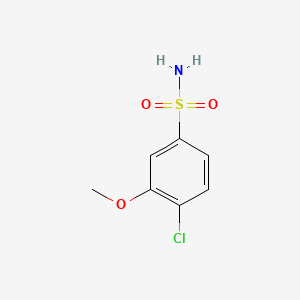

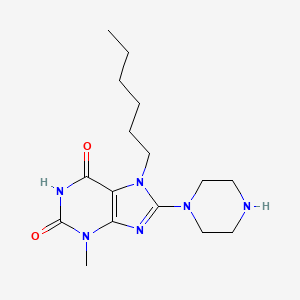

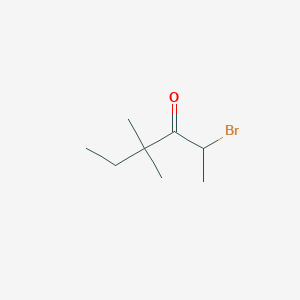

![molecular formula C12H13NO5 B2359620 2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-propionic acid CAS No. 1009513-69-2](/img/structure/B2359620.png)

2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-propionic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions. For instance, 2,3-dihydrobenzo[1,4]dioxine derivatives have been synthesized starting from readily available 2-prop-2-ynyloxyphenols through tandem oxidative aminocarbonylation of the triple bond-intramolecular conjugate addition .Molecular Structure Analysis

The molecular structure of similar compounds like 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid has been established . The reaction showed a significant degree of stereoselectivity, with the Z isomers being formed preferentially or exclusively .Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and involve multiple steps. For instance, a base-mediated ring-opening of the 2,3-dihydrobenzo[1,4]dioxine moiety generates an acrylamide intermediate in situ, which then undergoes a formal 6-endo-trig cyclization-involved Heck-type reaction to afford a 3-oxoquinolin-2(1H)-one motif .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid has a molecular weight of 180.16 g/mol .Applications De Recherche Scientifique

Synthesis and Applications

- Synthesis Methods : The compound has been synthesized from 2,3-dihydro-1,4-benzodioxin and its enantiomers have been studied for their properties. One method used R-(−)-Pantolactone as an auxiliary for synthesis (Vazquez, Rosell, & Pujol, 1997). Another approach involved the efficient labeling of this compound with carbon-14 for mammalian metabolic studies (Kurosawa & Nishioka, 1996).

- Chemical Reactions and Derivatives : A variety of chemical reactions involving this compound have been explored. For instance, its role in the synthesis of 2-[(Dialkylcarbamoyl)methylene]-2,3-dihydrobenzo[1,4]dioxine and related derivatives has been documented, highlighting its versatility in organic synthesis (Gabriele et al., 2006).

Biological and Medicinal Research

- Antioxidant and Antimicrobial Activities : Some derivatives of this compound have been synthesized and evaluated for their antioxidant and antimicrobial activities. This indicates potential applications in pharmacology and medicine, particularly in the development of new therapeutic agents (Bassyouni et al., 2012).

- Anticonvulsant Activity : Research into amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid, a related compound, showed potential anticonvulsant activity. This suggests possible applications in treating neurological disorders (Arustamyan et al., 2019).

Environmental and Microbial Interactions

- Catabolism by Bacteria : Escherichia coli has been found to utilize aromatic acids, including derivatives of this compound, as sole carbon sources. This research provides insight into the microbial degradation of complex organic compounds and their potential environmental impacts (Burlingame & Chapman, 1983).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been reported to inhibit enzymes such as glucosylceramide synthase .

Biochemical Pathways

Based on the potential target, it might be involved in the metabolism of glucocerebrosides .

Result of Action

If it inhibits glucosylceramide synthase, it could potentially prevent the accumulation of glucocerebrosides .

Propriétés

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-7(12(15)16)13-11(14)8-2-3-9-10(6-8)18-5-4-17-9/h2-3,6-7H,4-5H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXUOABIVUVVWJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1=CC2=C(C=C1)OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

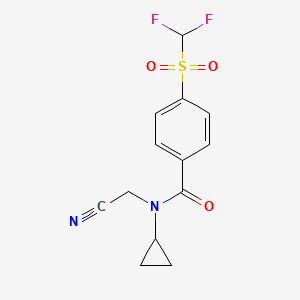

![N-(2,5-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2359538.png)

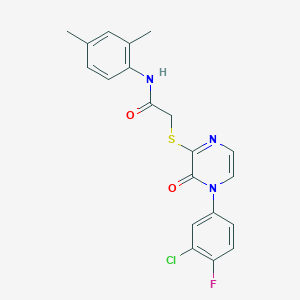

![N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2359546.png)

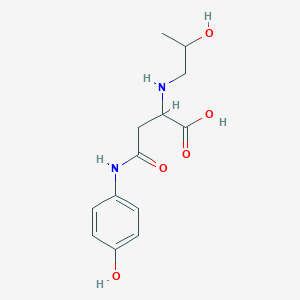

![Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]-3-oxobutanoate](/img/structure/B2359556.png)

![2-(2-butoxyphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2359557.png)

![3-[4-Oxo-3-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]propanoic acid](/img/structure/B2359559.png)